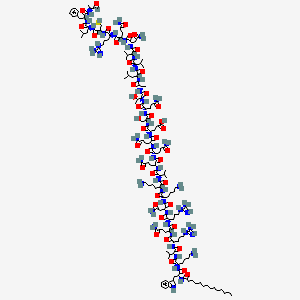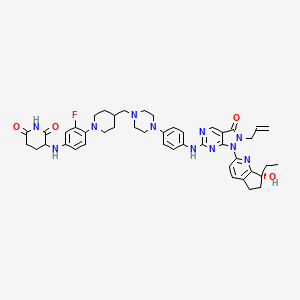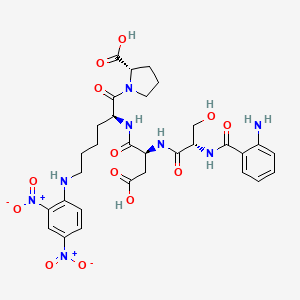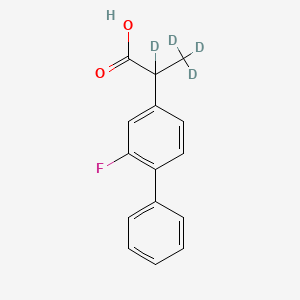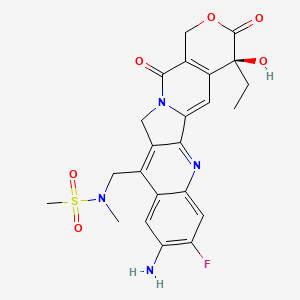
Camptothecin analog-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Camptothecin analog-1 is a derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. Camptothecin and its analogs are known for their potent antitumor activity, primarily due to their ability to inhibit the enzyme DNA topoisomerase I. This inhibition leads to DNA damage and apoptosis, making these compounds valuable in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of camptothecin analog-1 involves several steps, starting from the natural product camptothecin. One common method includes the modification of the camptothecin structure through various chemical reactions such as oxidation, reduction, and substitution.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent evaporation and self-assembly into micelles are employed to improve the solubility and bioavailability of the compound .
Chemical Reactions Analysis
Types of Reactions: Camptothecin analog-1 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen atoms to the molecule, often using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, cytochrome P450 enzymes.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of camptothecin, each with unique pharmacological properties .
Scientific Research Applications
Camptothecin analog-1 has a wide range of scientific research applications, including:
Chemistry: Used as a lead compound for the synthesis of new anticancer agents.
Biology: Studied for its effects on cellular processes such as DNA replication and repair.
Medicine: Employed in the development of chemotherapeutic drugs for the treatment of various cancers, including lung, ovarian, and colorectal cancers
Mechanism of Action
Camptothecin analog-1 is compared with other camptothecin derivatives such as:
Topotecan: Known for its use in treating ovarian and small cell lung cancer.
Irinotecan: Widely used in the treatment of colorectal cancer.
10-Hydroxycamptothecin: Exhibits enhanced solubility and antitumor activity
Uniqueness: this compound stands out due to its improved solubility and bioavailability, making it a more effective therapeutic agent compared to its parent compound and other analogs .
Comparison with Similar Compounds
- Topotecan
- Irinotecan
- 10-Hydroxycamptothecin
- SN-38 (7-Ethyl-10-hydroxycamptothecin)
- 9-Nitrocamptothecin
Properties
Molecular Formula |
C23H23FN4O6S |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
N-[[(19S)-7-amino-19-ethyl-6-fluoro-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]methyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C23H23FN4O6S/c1-4-23(31)15-6-19-20-13(9-28(19)21(29)14(15)10-34-22(23)30)12(8-27(2)35(3,32)33)11-5-17(25)16(24)7-18(11)26-20/h5-7,31H,4,8-10,25H2,1-3H3/t23-/m0/s1 |
InChI Key |
ORAQQWSBJJQICA-QHCPKHFHSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC(=C(C=C5N=C4C3=C2)F)N)CN(C)S(=O)(=O)C)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC(=C(C=C5N=C4C3=C2)F)N)CN(C)S(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4R)-1-[1-[(S)-[1-cyclopentyl-3-(2-methylphenyl)pyrazol-4-yl]-(4-methylphenyl)methyl]-2-oxidanylidene-pyridin-3-yl]-3-methyl-2-oxidanylidene-N-(3-oxidanylidene-2-azabicyclo[2.2.2]octan-4-yl)imidazolidine-4-carboxamide](/img/structure/B12379074.png)
![5,11,17-tribenzyl-3,9,15-trioxa-5,11,17-triazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13)-triene](/img/structure/B12379086.png)
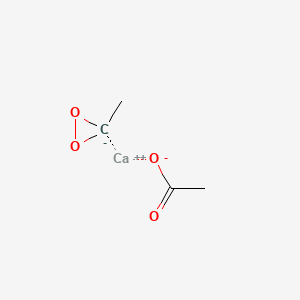
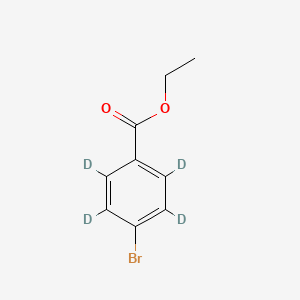

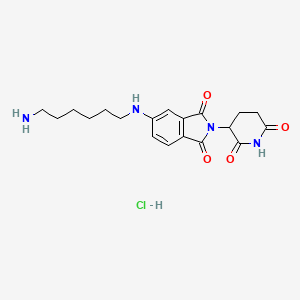
![4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide](/img/structure/B12379123.png)
